REACTION_CXSMILES
|
[F:1][C:2]1[C:3](OC)=[C:4]([C:7](F)=[CH:8][CH:9]=1)[C:5]#[N:6].[OH2:13].[NH2:14][NH2:15].[CH2:16](O)C>>[F:1][C:2]1[C:3]([O:13][CH3:16])=[C:4]2[C:7](=[CH:8][CH:9]=1)[NH:15][N:14]=[C:5]2[NH2:6] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C#N)C(=CC1)F)OC
|
Name
|
Intermediate 55
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
89 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Silica was added to the mixture which
|
Type
|
CUSTOM
|
Details
|
was then evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The pre-absorbed crude
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
CUSTOM
|
Details
|
was then purified by chromatography
|
Type
|
WASH
|
Details
|
eluting with petrol up to EtOAc (10% steps, 500 mL per step)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C2C(=NNC2=CC1)N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |